2-Fluoro-4,6-dimethylpyrimidine

Description

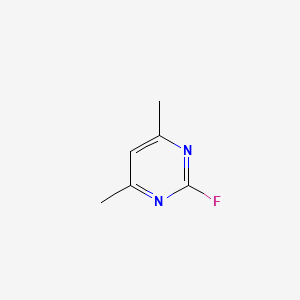

2-Fluoro-4,6-dimethylpyrimidine is a halogenated pyrimidine derivative characterized by a fluorine atom at the 2-position and methyl groups at the 4- and 6-positions. Pyrimidines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The fluorine substitution enhances electronegativity and metabolic stability, making this compound a valuable intermediate in drug design and synthesis.

Properties

IUPAC Name |

2-fluoro-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWBTFGGAKGQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-4,6-dimethylpyrimidine typically involves the fluorination of 2-chloropyrimidine derivatives. One common method is the reaction of 2-chloro-4,6-dimethylpyrimidine with cesium fluoride in aprotic dipolar solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvent and fluorinating agent, as well as the control of reaction temperature and time, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,6-dimethylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom makes it more reactive towards nucleophiles compared to its non-fluorinated counterparts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions with nucleophiles such as amines or thiols can lead to the substitution of the fluorine atom.

Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or reduction reactions using reducing agents like lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield 2-amino-4,6-dimethylpyrimidine derivatives .

Scientific Research Applications

2-Fluoro-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

Medicine: Fluorinated pyrimidines are explored for their potential as therapeutic agents, particularly in the development of drugs targeting nucleic acid synthesis.

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-dimethylpyrimidine and its derivatives involves interactions with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. In medicinal chemistry, fluorinated pyrimidines are known to inhibit enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects .

Comparison with Similar Compounds

Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Halogen Effects: Fluorine and bromine substitutions increase molecular weight and polarity compared to amino or methyl groups. Bromine’s bulkiness (MW 187.04 vs. 137.16 for amino) may reduce solubility but enhance stability in cross-coupling reactions .

- Thermal Stability : 2-Mercapto-4,6-dimethylpyrimidine exhibits a high melting point (240°C), likely due to strong hydrogen bonding from the thiol group .

- Electron-Withdrawing Groups: Fluorine’s electronegativity in 2-Amino-4,6-difluoropyrimidine enhances hydrogen-bonding capacity, critical for co-crystal formation in pharmaceuticals .

2-Fluoro-4,6-dimethylpyrimidine

- Halogenation : Direct fluorination of 4,6-dimethylpyrimidine using fluorinating agents like Selectfluor®.

- Nucleophilic Substitution : Replacement of a leaving group (e.g., chlorine) with fluoride ions.

Structural Analogs

- 2-Amino-4,6-dimethylpyrimidine: Synthesized via condensation of guanidine nitrate with 2,4-pentanedione in water, yielding 70–80% efficiency .

- 2-Mercapto-4,6-dimethylpyrimidine: Produced by reacting thiourea with acetylacetone in ethanol under acidic conditions (80% yield) .

Antibiotic Potential

- 2-Amino-4,6-dimethylpyrimidine: Demonstrates antibiotic properties via Lipinski rule compliance (molecular weight <500, hydrogen bond donors <5) and frontier molecular orbital interactions .

- 2-Mercapto-4,6-dimethylpyrimidine: Acts as a carboxyl-activating agent in drug synthesis, regenerated efficiently (70% yield) during aminolysis reactions .

Co-Crystal Formation

- 2-Amino-4,6-dimethylpyrimidine: Forms co-crystals with diclofenac (a NSAID) via hydrogen bonding, confirmed by IR spectra (1695 cm⁻¹ carbonyl peak) .

- Fluorinated Analogs : 2-Fluoro substitution may enhance co-crystal stability due to fluorine’s electronegativity, though direct evidence is lacking.

Biological Activity

2-Fluoro-4,6-dimethylpyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrimidines, which are known for their diverse pharmacological effects, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

This compound has the following chemical properties:

- Molecular Formula : C7H8FN3

- Molecular Weight : 155.15 g/mol

- Melting Point : Approximately 34-36 °C

Biological Activity Overview

The biological activity of this compound has been explored primarily in relation to its antibacterial and antifungal properties. Research indicates that modifications in the pyrimidine structure can significantly affect its biological efficacy.

Antibacterial Activity

A study evaluated the antibacterial activity of various pyrimidine derivatives, including this compound. The compound was tested against several Gram-positive and Gram-negative bacterial strains. Results indicated:

- Effective against : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL for different bacterial strains.

Antifungal Activity

In addition to antibacterial properties, the antifungal activity of this compound was assessed against common fungal pathogens:

- Effective against : Candida albicans and Aspergillus niger.

- MIC Values : The MIC values were found to be higher than those for bacterial strains, indicating a lower potency against fungi.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The presence of fluorine at the 2-position enhances lipophilicity and may improve cell membrane penetration.

- Methyl Groups : The methyl groups at positions 4 and 6 contribute to the overall hydrophobic character and potentially influence receptor binding.

Case Studies

Several studies have provided insights into the biological implications of this compound:

-

Antibacterial Evaluation :

- A study conducted by researchers involved synthesizing several pyrimidine derivatives and evaluating their antibacterial properties through disk diffusion methods. The findings revealed that this compound exhibited significant inhibition zones against Staphylococcus aureus compared to control groups .

- Antifungal Assessment :

Research Findings Summary

The following table summarizes key research findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.